molecular formula C15H9N5 B14267863 (5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile CAS No. 140942-11-6

(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile

Cat. No.: B14267863
CAS No.: 140942-11-6
M. Wt: 259.27 g/mol
InChI Key: WMKTXIWJYICRHT-UHFFFAOYSA-N
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Description

(5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a cyano group, a methyl group, and a propanedinitrile moiety attached to a bipyridine core. Bipyridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile typically involves the reaction of 2-methyl-3,4’-bipyridine with suitable reagents to introduce the cyano and propanedinitrile groups. One common method involves the use of cyanogen bromide (BrCN) and malononitrile (CH2(CN)2) under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyano or methyl groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted bipyridines with various functional groups.

Scientific Research Applications

(5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of (5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the cyano and propanedinitrile groups allows the compound to participate in various biochemical pathways, potentially leading to the inhibition of key enzymes or the activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Milrinone: A bipyridine derivative used as a positive inotropic agent in the treatment of heart failure.

    Amrinone: Another bipyridine compound with similar pharmacological properties to milrinone.

Uniqueness

(5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

140942-11-6

Molecular Formula

C15H9N5

Molecular Weight

259.27 g/mol

IUPAC Name

2-(3-cyano-6-methyl-5-pyridin-4-yl-1H-pyridin-2-ylidene)propanedinitrile

InChI

InChI=1S/C15H9N5/c1-10-14(11-2-4-19-5-3-11)6-12(7-16)15(20-10)13(8-17)9-18/h2-6,20H,1H3

InChI Key

WMKTXIWJYICRHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C(C#N)C#N)N1)C#N)C2=CC=NC=C2

Origin of Product

United States

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